2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,6-dimethylpyrimidine with piperazine under controlled conditions.
Coupling Reaction: The piperazine intermediate is then coupled with 4-chloropyrimidine-5-carbonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The pyrimidine rings can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating neurological disorders due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-5-carbonitrile: Similar in structure but with a different substitution pattern on the pyrimidine ring.
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-11-9-14(19-12(2)18-11)21-5-7-22(8-6-21)15-17-4-3-13(10-16)20-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXAXZJOFKKDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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